molecular formula C14H16O5 B1227903 1'-Acetoxyeugenol acetate CAS No. 53890-24-7

1'-Acetoxyeugenol acetate

Cat. No.: B1227903
CAS No.: 53890-24-7
M. Wt: 264.27 g/mol
InChI Key: NKRBAUXTIWONOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Acetoxyeugenol acetate is a chemical compound with the molecular formula C12H14O5 It is known for its unique structural features, which include an acetyloxy group, an ethenyl group, and a methoxy group attached to a benzenemethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-Acetoxyeugenol acetate typically involves the esterification of 4-(acetyloxy)benzenemethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1'-Acetoxyeugenol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1'-Acetoxyeugenol acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1'-Acetoxyeugenol acetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The presence of the ethenyl and methoxy groups can influence its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1'-Acetoxyeugenol acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the methoxy group can influence its solubility and interaction with other molecules .

Properties

CAS No.

53890-24-7

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

[4-(1-acetyloxyprop-2-enyl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3

InChI Key

NKRBAUXTIWONOV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC

52946-23-3

Synonyms

1'-acetoxyeugenol
1'-acetoxyeugenol acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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